molecular formula C8H16O7 B1592037 Butanedioic acid;2-(2-hydroxyethoxy)ethanol CAS No. 26183-02-8

Butanedioic acid;2-(2-hydroxyethoxy)ethanol

Cat. No.: B1592037
CAS No.: 26183-02-8
M. Wt: 224.21 g/mol
InChI Key: LTHSHWTXBRIDJG-UHFFFAOYSA-N
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Description

Butanedioic acid; 2-(2-hydroxyethoxy)ethanol, also known as diethylene glycol succinate, is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.17800 g/mol. This compound is a polyester formed from the reaction of butanedioic acid (succinic acid) and 2-(2-hydroxyethoxy)ethanol (diethylene glycol).

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The primary method for synthesizing butanedioic acid; 2-(2-hydroxyethoxy)ethanol involves the esterification of succinic acid with diethylene glycol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction.

  • Polycondensation Reaction: Another method involves the polycondensation of succinic acid with ethylene glycol to form a polyester intermediate, which is then further reacted with diethylene glycol to produce the final product.

Industrial Production Methods: In industrial settings, the production of butanedioic acid; 2-(2-hydroxyethoxy)ethanol is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

  • Hydrolysis: Butanedioic acid; 2-(2-hydroxyethoxy)ethanol can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of succinic acid and diethylene glycol.

  • Oxidation: The compound can be oxidized to produce succinic acid and other oxidation products.

  • Reduction: Reduction reactions are less common but can occur under specific conditions to produce reduced forms of the compound.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Hydrolysis: Succinic acid and diethylene glycol.

  • Oxidation: Various oxidation products, including carbon dioxide and water.

  • Reduction: Reduced forms of the compound, depending on the specific conditions.

Scientific Research Applications

Butanedioic acid; 2-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research, including:

  • Chemistry: Used as a solvent and intermediate in organic synthesis.

  • Biology: Employed in biochemical studies and as a component in cell culture media.

  • Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

  • Industry: Applied in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which butanedioic acid; 2-(2-hydroxyethoxy)ethanol exerts its effects depends on its specific application. In drug delivery systems, for example, the compound may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Polyethylene glycol succinate

  • Ethylene glycol diacetate

  • Diethylene glycol diacetate

Properties

IUPAC Name

butanedioic acid;2-(2-hydroxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.C4H10O3/c5-3(6)1-2-4(7)8;5-1-3-7-4-2-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHSHWTXBRIDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O.C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26183-02-8
Record name Diethylene glycol-succinic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26183-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00612263
Record name Butanedioic acid--2,2'-oxydi(ethan-1-ol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9050-18-4, 26183-02-8
Record name Diethylene glycol succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9050-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid--2,2'-oxydi(ethan-1-ol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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